
2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide is a complex organic compound featuring a furan ring substituted with dimethyl groups and a carboxamide group linked to a cyclopropylmethyl chain bearing a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide typically involves multiple steps:
-
Formation of the Cyclopropylmethyl Intermediate
Starting Materials: Thiophene-2-carboxaldehyde and cyclopropylmethyl bromide.
Reaction: The thiophene-2-carboxaldehyde undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to form the corresponding alcohol, which is then converted to the bromide using phosphorus tribromide.
-
Synthesis of the Furan Ring
Starting Materials: 2,5-dimethylfuran and a suitable acylating agent.
Reaction: Friedel-Crafts acylation of 2,5-dimethylfuran with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Coupling of Intermediates
Reaction: The brominated cyclopropylmethyl intermediate is coupled with the acylated furan derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
-
Formation of the Carboxamide
Reaction: The final step involves the conversion of the acylated product to the carboxamide using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the furan ring can lead to the formation of diketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the carboxamide group can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can occur at the furan ring or the thiophene moiety, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.
Material Science: Its structural features make it a candidate for the development of organic semiconductors and conductive polymers.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Industry
Agriculture: Possible use as a precursor for the synthesis of agrochemicals.
Polymer Industry: Utilized in the synthesis of specialty polymers with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism by which 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding to active sites or allosteric sites.
Catalysis: Acts as a ligand, coordinating to metal centers and influencing the reactivity of the metal in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the cyclopropylmethyl and thiophene groups, resulting in different chemical properties and reactivity.
Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the furan ring and cyclopropylmethyl group.
Uniqueness
Structural Complexity: The combination of furan, thiophene, and cyclopropylmethyl groups in a single molecule is unique, providing distinct electronic and steric properties.
This detailed overview highlights the significance of 2,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)furan-3-carboxamide in scientific research and industrial applications. Its unique structure and reactivity offer numerous possibilities for future exploration and development.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-12(11(2)18-10)14(17)16-9-15(5-6-15)13-4-3-7-19-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLTSMGHLAUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
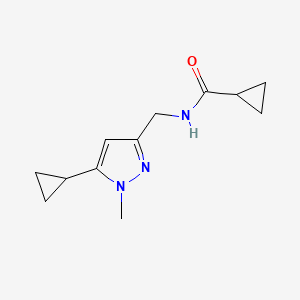
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)
![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)
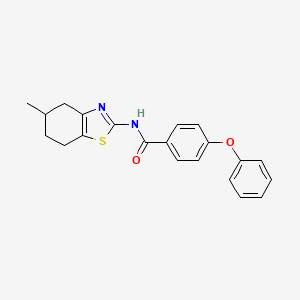
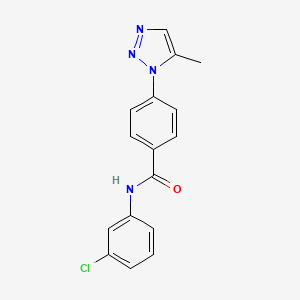
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)
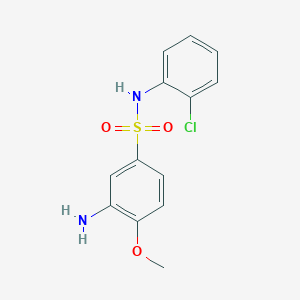
![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2570438.png)
![N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2570439.png)
![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)
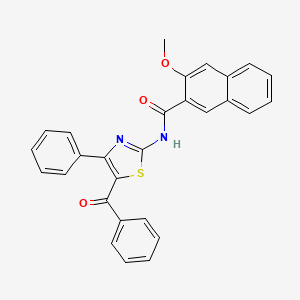
![(2E,4E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-5-phenylpenta-2,4-dienamide](/img/structure/B2570445.png)

